N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)pentanamide
Description
N-(4-(N-(4,6-Dimethylpyrimidin-2-yl)sulfamoyl)phenyl)pentanamide is a sulfonamide derivative featuring a pentanamide chain attached to a phenyl ring, which is further substituted with a sulfamoyl group linked to a 4,6-dimethylpyrimidin-2-yl moiety. This compound is structurally related to antimicrobial sulfonamides, with modifications aimed at enhancing physicochemical properties or biological activity . Its synthesis typically involves coupling valeroyl chloride with the parent sulfonamide precursor under basic conditions, as described in analogous procedures .
Properties
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-4-5-6-16(22)20-14-7-9-15(10-8-14)25(23,24)21-17-18-12(2)11-13(3)19-17/h7-11H,4-6H2,1-3H3,(H,20,22)(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCAWYNZJDMWCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CC(=N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)pentanamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: The pyrimidine ring is synthesized by the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of dimethyl groups: The dimethyl groups are introduced through alkylation reactions using suitable alkylating agents.
Formation of the sulfamoyl group: The sulfamoyl group is introduced by reacting the pyrimidine derivative with sulfonyl chlorides in the presence of a base.
Coupling with pentanamide: The final step involves coupling the sulfamoyl-substituted pyrimidine with pentanamide using coupling reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)pentanamide has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)pentanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The compound’s key structural distinctions from analogs lie in the pyrimidine substituents and acyl chain length :
Key Observations :
Physicochemical Properties
Melting Points and Stability
- The target’s predicted melting point likely falls within the range of 208–221°C, consistent with related pentanamide derivatives. The 4,6-dimethylpyrimidine group may increase crystallinity compared to simpler analogs .
Lipophilicity and Solubility
- Calculated LogP : The pentanamide chain and 4,6-dimethylpyrimidine group confer higher lipophilicity than acetylated analogs (e.g., LogP ~2.5 for the target vs. ~1.8 for N4-Acetylsulfadimidine) .
- Aqueous Solubility : Reduced compared to sulfanilamide derivatives (e.g., 25) due to increased hydrophobic surface area .
Biological Activity
N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)pentanamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 426.49 g/mol. The compound features a pyrimidine ring, which is known for its diverse biological activities, including antimicrobial and anticonvulsant properties.
Biological Activity Overview
The biological activity of this compound has been primarily assessed through various pharmacological studies focusing on its anticonvulsant and potential anticancer properties.
1. Anticonvulsant Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant anticonvulsant activity. In particular, studies have shown that compounds with similar structural features can effectively inhibit seizures in animal models. For instance, the compound's ability to modulate sodium channels has been highlighted as a mechanism for its anticonvulsant effects .
Table 1: Anticonvulsant Activity in Animal Models
| Compound | Dose (mg/kg) | MES Protection | Time Interval (h) |
|---|---|---|---|
| 3 | 100 | Yes | 0.5 |
| 19 | 300 | Yes | 0.5 |
| 24 | 100 | Yes | 4 |
The above table summarizes findings from studies using the maximal electroshock (MES) test, where compounds were evaluated for their protective effects against induced seizures.
2. Anticancer Activity
Recent studies have explored the anticancer potential of this compound and related compounds. For example, one study demonstrated that structurally similar compounds showed potent inhibitory activity against human class I histone deacetylases (HDACs), which are crucial in cancer progression .
Case Study: Inhibition of HDACs
A specific derivative was tested for its ability to inhibit HDACs in vitro and showed promising results in inducing apoptosis in myelodysplastic syndrome cell lines. The compound significantly increased the intracellular levels of acetylated histones, indicating effective modulation of epigenetic regulation involved in tumor suppression.
The proposed mechanisms for the biological activity of this compound include:
- Sodium Channel Modulation : Similar compounds have been shown to bind to neuronal voltage-sensitive sodium channels, preventing excessive neuronal firing associated with seizures .
- HDAC Inhibition : By inhibiting HDACs, the compound may alter gene expression profiles that favor cell cycle arrest and apoptosis in cancer cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
